![molecular formula C6H6N4O B011163 2-Amino-3-cyano-5-methylpyrazine 1-oxide CAS No. 19994-56-0](/img/structure/B11163.png)
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Overview
Description
2-Amino-3-cyano-5-methylpyrazine 1-oxide (ACMPO) is a synthetically produced pyrazine derivative that has recently been the subject of numerous scientific studies. It is an organic compound with a molecular formula of C5H5N3O, and is typically made by reacting 2-amino-3-cyano-5-methylpyrazine with sodium nitrite in an aqueous solution. This compound has a broad range of applications in the field of scientific research, particularly in the study of biochemical and physiological processes.
Scientific Research Applications
Proteomics Research
2-Amino-3-cyano-5-methylpyrazine 1-oxide: is utilized in proteomics research, where it serves as a specialty product . Its molecular properties allow for its use in the identification and quantification of proteins, as well as the analysis of their modifications and interactions. This compound’s stability and reactivity make it suitable for labeling or modifying proteins, which can be critical for understanding biological processes at a molecular level.
Agricultural Chemistry
In agricultural chemistry, this compound might find applications as a precursor or an active ingredient in the formulation of agrochemicals. Its structural features could be leveraged to design pesticides or herbicides with specific modes of action against pests or weeds, contributing to increased crop protection and yield.
Each of these applications leverages the unique chemical structure and properties of 2-Amino-3-cyano-5-methylpyrazine 1-oxide to fulfill specific research and industrial needs. The compound’s versatility highlights its importance in scientific research and its potential to contribute to advancements across multiple fields. Information based on current data available .
properties
IUPAC Name |
4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUMHCRSPDRZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)C(=N1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575828 | |
Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyano-5-methylpyrazine 1-oxide | |
CAS RN |
19994-56-0 | |
Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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